molecular formula C7H4ClN3O5 B1360127 4-Chloro-3,5-dinitrobenzamide CAS No. 20731-63-9

4-Chloro-3,5-dinitrobenzamide

Cat. No. B1360127
CAS RN: 20731-63-9
M. Wt: 245.58 g/mol
InChI Key: XIYABENEBOSULF-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Analysis

4-Chloro-3,5-dinitrobenzamide has been utilized in the synthesis and analysis of various adducts, particularly with dimethylsulfoxide (DMSO), water, and aza donor molecules. These adducts are formed through crystallization processes and are characterized using single crystal X-ray diffraction methods, highlighting the compound's utility in crystal engineering and molecular interaction studies (Prakashareddy & Pedireddi, 2004).

Environmental Impact and Removal

Studies have focused on the environmental impact of 4-Chloro-3,5-dinitrobenzamide, particularly its presence in wastewater and surface water due to its use as a feed additive in poultry. Research into the removal of this compound from water bodies through advanced oxidation processes (AOPs) like UV/hydrogen peroxide and UV/titanium dioxide oxidation has been conducted, providing insights into effective wastewater treatment methods (Yan et al., 2017).

Crystal Engineering

4-Chloro-3,5-dinitrobenzamide plays a significant role in crystal engineering. It has been used in forming molecular tapes through hydrogen bonds and halogen bonds, indicating its potential in designing new crystal structures and studying molecular interactions (Saha, Nangia, & Jaskólski, 2005).

Analytical Chemistry Applications

The compound has been identified in analytical chemistry studies, specifically in the gas-chromatographic determination of additives in animal feeding stuffs. This demonstrates its relevance in the field of analytical chemistry for identifying and quantifying chemical compounds in various matrices (Hoodless & Weston, 1969).

Safety And Hazards

The safety data sheet for 4-Chloro-3,5-dinitrobenzamide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard6. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity6.


properties

IUPAC Name

4-chloro-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYABENEBOSULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174803
Record name 4-Chloro-3,5-dinitrobenzamide
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Molecular Weight

245.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dinitrobenzamide

CAS RN

20731-63-9
Record name 4-Chloro-3,5-dinitrobenzamide
Source CAS Common Chemistry
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Record name 4-Chloro-3,5-dinitrobenzamide
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Record name NSC76582
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Record name 4-Chloro-3,5-dinitrobenzamide
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Record name 4-chloro-3,5-dinitrobenzamide
Source European Chemicals Agency (ECHA)
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Record name 4-Chloro-3,5-dinitrobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J DIOPOH, M OLOMUCKI - European Journal of Biochemistry, 1977 - Wiley Online Library
The new bifunctional reagent, N‐(4‐chloromercuriphenyl)‐4‐chloro‐3,5‐dinitrobenzamide (I) was used to investigate the quaternary structure of yeast alcohol dehydrogenase. The four …
Number of citations: 9 febs.onlinelibrary.wiley.com
A Ranogajec, D Kontrec, V Vinkovic… - Journal of liquid …, 2003 - Taylor & Francis
Amides of 4‐chloro‐3,5‐dinitrobenzoic acid (1) (CDNB) with enantiomerically pure α,β‐aminoalcohols (2–5) and α‐substituted ethylamines, 6–9 have been prepared as chiral selectors …
Number of citations: 13 www.tandfonline.com
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1978 - ACS Publications
Results Three general procedures were used for the synthesis of the benzoic acids. The first (Scheme I) involved treatment of 4-chloro-3, 5-dinitrobenzoic acid (1) with excess …
Number of citations: 12 pubs.acs.org
J Miller - Journal of the American Chemical Society, 1955 - ACS Publications
Discussion The approximate independence of aromatic sub-stituent effects is well known, and has also been confirmed for aromatic Sn reactions by earlier re-sults of the author, and …
Number of citations: 3 pubs.acs.org
DC Morrison - Journal of the American Chemical Society, 1955 - ACS Publications
alog. Experimental The sulfenyl chlorides were prepared in toluene or chloroform solutions, by chlorinating the mercaptan or disulfide with sulfuryl chloride at ice or Dry Ice temperatures …
Number of citations: 98 pubs.acs.org
RSP Hsi, TD Johnson - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
Acetylation of tritium and carbon‐14 labeled 4‐chloro‐3,5‐diaminobenzonitrile (Ia and Ib) with ethyl oxalyl chloride afforded diethyl N,N′‐(2‐chloro‐5‐cyano‐1,3‐phenylene)…
J Diopoh, M Keita, M Olomucki - Bioorganic Chemistry, 1982 - Elsevier
The properties of the chloro-o,o′-dinitrophenyl group, more suitable as a building block for the design of chromogenic bifunctional protein reagents than the corresponding known o,p …
Number of citations: 0 www.sciencedirect.com
NA Helsby, GJ Atwell, S Yang, BD Palmer… - Journal of medicinal …, 2004 - ACS Publications
The 5-aziridinyl-2,4-dinitrobenzamide CB 1954 is a substrate for the oxygen-insensitive nitroreductase (NTR) from E. coli and is in clinical trial in combination with NTR-armed …
Number of citations: 42 pubs.acs.org
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1978 - ACS Publications
Nucleophilic displacement of nitro groups either ortho of parato an electron pair stabilizing function is well docu-mented. Our previous reports1 have demonstrated the syn-thetic utility of …
Number of citations: 42 pubs.acs.org
K Rasheed, JD Warkentin - The Journal of Organic Chemistry, 1979 - ACS Publications
Dinitrophenyl N, N-Dialkyldithiocarbamates J. Org. Chem., Vol. 44, No. 2, 1979 267 but significant deviation fromthe Br0nsted relationship for strongly basic thiols. The slope for weakly …
Number of citations: 20 pubs.acs.org

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